molecular formula C6H3BrFIZn B3004768 5-Bromo-2-fluorophenylzinc iodide CAS No. 749928-54-9

5-Bromo-2-fluorophenylzinc iodide

Cat. No.: B3004768
CAS No.: 749928-54-9
M. Wt: 366.28
InChI Key: PEYNTLWSBFYVTE-UHFFFAOYSA-M
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Description

5-Bromo-2-fluorophenylzinc iodide is an organozinc reagent characterized by a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, coupled to a zinc iodide moiety. Such arylzinc compounds are critical in modern organic synthesis, particularly in cross-coupling reactions like the Negishi coupling, where they transfer the aryl group to transition metal catalysts (e.g., palladium) for carbon-carbon bond formation . The bromine and fluorine substituents influence electronic and steric properties, modulating reactivity and selectivity in synthetic applications. While specific data on its physical properties (e.g., melting point) are unavailable in the provided evidence, its structure aligns with typical arylzinc reagents, which are moisture-sensitive and require inert handling conditions .

Properties

IUPAC Name

1-bromo-4-fluorobenzene-5-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-1-3-6(8)4-2-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBZVUIKVHZVJI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[C-]C=C1Br)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-fluorophenylzinc iodide is an organozinc compound that has garnered attention in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

  • Molecular Formula : C₆H₃BrFIZn
  • Molecular Weight : 366.304 g/mol
  • Boiling Point : 65 °C
  • Flash Point : -17.2 °C
  • Density : 1.016 g/mL at 25 °C

Synthesis and Reactivity

This compound is typically synthesized through the reaction of 5-bromo-2-fluorobenzenes with zinc iodide in the presence of a suitable solvent like tetrahydrofuran (THF). This compound can participate in various cross-coupling reactions, such as the Negishi reaction, which allows for the introduction of different aryl groups into organic frameworks.

Reaction Example

The compound can react with electrophiles to form biaryl compounds. For instance, when reacted with aryl halides under palladium catalysis, it yields functionalized biphenyl derivatives:

5 Br 2 F C6H4ZnI+Ar XPd catalyst5 Br 2 F C6H4 Ar+ZnI2\text{5 Br 2 F C}_6\text{H}_4\text{ZnI}+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{5 Br 2 F C}_6\text{H}_4\text{ Ar}+\text{ZnI}_2

Anticancer Potential

Research has indicated that organozinc compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that zinc-containing compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .

Case Studies

  • Cross-Coupling Reactions :
    • In a study focused on the functionalization of heterocycles using organozinc reagents, this compound was successfully employed to synthesize complex biologically active molecules via Negishi coupling . The yields were promising, indicating its utility in synthesizing drug-like candidates.
  • Antitumor Activity :
    • A recent investigation into various organozinc derivatives highlighted their ability to inhibit tumor cell proliferation. The study noted that compounds with electron-withdrawing groups, like fluorine and bromine, exhibited enhanced cytotoxicity against specific cancer cell lines .

Toxicity and Safety Profile

While this compound shows promise in biological applications, safety data indicate potential hazards:

  • Skin Irritation : Classified as a skin irritant (Category 2).
  • Eye Damage : Can cause serious eye irritation (Category 2).
  • Respiratory Effects : May cause respiratory irritation (Category 3) .

Proper handling and safety measures should be observed when working with this compound.

Scientific Research Applications

Organic Synthesis Applications

1.1. Cross-Coupling Reactions
5-Bromo-2-fluorophenylzinc iodide is commonly utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a nucleophile, reacting with various electrophiles to produce complex organic molecules.

1.2. Synthesis of Fluorinated Compounds
The presence of fluorine in this compound enhances its reactivity and selectivity in synthesis. Fluorinated compounds are of great interest due to their unique properties, including increased metabolic stability and altered biological activity. The compound can be used to introduce fluorine into organic frameworks, facilitating the development of new drugs with improved efficacy.

Medicinal Chemistry Applications

2.1. Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. For instance, compounds derived from this organozinc reagent have been studied for their ability to inhibit cancer cell proliferation in various assays. A notable study reported that certain derivatives exhibited significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, showcasing IC50 values indicating their potency as potential therapeutic agents .

2.2. Targeting Specific Biological Pathways
The fluorinated phenyl group in this compound can be strategically modified to target specific biological pathways involved in cancer progression or other diseases. For example, modifications can enhance the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis .

Materials Science Applications

3.1. Polymer Chemistry
In materials science, this compound can be employed in the synthesis of functional polymers. The compound's ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in electronics, coatings, and nanotechnology.

3.2. Development of Organic Electronics
The incorporation of fluorinated aromatic compounds into electronic materials has been shown to enhance charge transport properties. Thus, this compound may serve as a building block for developing organic semiconductors and photovoltaic devices.

Case Studies and Research Findings

Study Application Findings
Chen et al., 2013Antitumor activityDerivatives showed significant growth inhibition against MCF-7 cells; IC50 values ranged from 7.17 µM to 19.53 µM depending on structural modifications .
Dubost et al., 2011Synthesis of quinazolinonesUtilized for synthesizing quinazolinones known for antitumor activity .
Hiremath & Sundius, 2009Crystal structure analysisDetailed studies on the molecular interactions within crystal structures involving halogenated compounds .

Comparison with Similar Compounds

Comparison with Arylboronic Acids

5-Bromo-2-fluorophenylboronic Acid (CAS 112204-57-6, ) serves as a key analog in Suzuki-Miyaura couplings. Key differences include:

  • Reactivity : Boronic acids require milder conditions (aqueous/base media) and palladium catalysts, whereas arylzinc reagents like 5-bromo-2-fluorophenylzinc iodide are more reactive, enabling couplings with aryl halides under anhydrous conditions .
  • Functional Group Tolerance : Zinc reagents tolerate a broader range of functional groups (e.g., esters, nitriles) compared to boronic acids, which may hydrolyze under basic conditions.
  • Synthetic Utility : While boronic acids dominate large-scale applications due to stability, arylzinc reagents excel in stereoselective and hindered substrate couplings.

Comparison with Halogen-Substituted Benzoic Acids

5-Bromo-2-chlorobenzoic acid and 5-bromo-2-iodobenzoic acid () share similar halogen substitution patterns but lack the organometallic component.

  • Electronic Effects: Fluorine’s higher electronegativity (vs.
  • Applications : These benzoic acids are intermediates in pharmaceutical synthesis, whereas the zinc reagent participates in coupling reactions to construct complex aromatic systems.

Comparison with Benzimidazole Derivatives

Compounds like 5-bromo-2-phenylbenzimidazole (CAS 1741-50-0, ) highlight the role of bromine and fluorine in heterocyclic systems.

  • Structural Differences : The benzimidazole core introduces nitrogen-based aromaticity, altering electronic properties compared to the phenylzinc iodide’s simple aryl structure.
  • Biological Relevance : Benzimidazoles often exhibit biological activity (e.g., kinase inhibition), whereas the zinc reagent is primarily a synthetic tool.

Research Findings and Trends

  • Reactivity Hierarchy : Arylzinc reagents (e.g., this compound) exhibit higher reactivity than boronic acids in cross-couplings but require stringent handling .
  • Substituent Effects : Fluorine’s electronegativity enhances the stability of transition metal intermediates in couplings, improving reaction yields compared to chloro analogs .
  • Emerging Applications : Derivatives like 3-[(5-bromo-2-fluorophenyl)methyl]azetidine () suggest expanding use of bromo-fluoro-phenyl motifs in drug discovery, though safety protocols remain critical .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-Bromo-2-fluorophenylzinc iodide with high purity?

  • Methodological Answer :

  • Precursor Preparation : Start with 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0) or its derivatives (e.g., (5-Bromo-2-fluorophenyl)acetonitrile, CAS 305800-60-6) as intermediates. Ensure >95% purity to minimize side reactions .
  • Zinc Activation : Use freshly activated zinc dust (0.5–1.0 equiv) in anhydrous THF or Et₂O under inert atmosphere. Pre-cool to -10°C to control exothermic reactions .
  • Iodide Source : Introduce iodine (I₂) or TMS-I (trimethylsilyl iodide) in a stepwise manner to avoid over-iodination. Monitor via TLC or GC-MS for intermediate formation .
  • Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/EtOAc gradient). Confirm purity via H¹/C¹³ NMR and elemental analysis .

Q. How should researchers characterize this compound to verify structural integrity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Use deuterated solvents (e.g., CDCl₃) for ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and zinc-bound halides (broad signals). Compare with analogous arylzinc compounds .
  • IR Spectroscopy : Look for C-Br (550–650 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. Absence of O-H (3300 cm⁻¹) confirms anhydrous conditions .
  • Mass Spectrometry : Perform ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M-I]⁺ or [M-Zn]⁺ fragments). Cross-reference with NIST spectral databases for validation .
  • Elemental Analysis : Target ≤0.5% deviation for C, H, Br, F, and Zn to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions using this compound in Negishi or Kumada couplings?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, NiCl₂(dppp), or Fe(acac)₃ catalysts (1–5 mol%) in varying solvents (THF, DMF, toluene). Track reaction progress via GC-MS .
  • Substrate Scope : Evaluate coupling partners (e.g., aryl halides, triflates) under controlled temperatures (25–80°C). Use factorial design to assess variables like ligand type (bidentate vs. monodentate) and zinc iodide stoichiometry .
  • Kinetic Studies : Conduct in situ IR or NMR to monitor transmetallation rates. Compare with computational models (DFT) to identify rate-limiting steps .

Q. How should discrepancies in reported yields for reactions involving this compound be resolved?

  • Methodological Answer :

  • Variable Isolation : Replicate experiments with strict control of moisture (Karl Fischer titration), oxygen levels (glovebox), and zinc particle size (SEM analysis). Note deviations in protocols, such as iodide source (e.g., I₂ vs. ZnI₂) .
  • Theoretical Alignment : Cross-reference results with organometallic reaction mechanisms (e.g., oxidative addition vs. transmetallation dominance). Use kinetic isotope effects (KIE) to probe mechanistic pathways .
  • Data Triangulation : Compare yields across multiple analytical methods (HPLC, NMR integration) and independent labs to rule out instrumental bias .

Q. What strategies mitigate decomposition of this compound during storage or reaction?

  • Methodological Answer :

  • Stabilization Techniques : Store under argon at -20°C in amber vials. Add stabilizing ligands (e.g., TMEDA, 1,2-dimethoxyethane) to prevent Zn aggregation .
  • In Situ Generation : Prepare the reagent immediately before use via direct insertion of zinc into pre-formed 5-Bromo-2-fluoroiodobenzene. Avoid prolonged storage .
  • Decomposition Analysis : Use accelerated aging studies (40°C, 75% humidity) with LC-MS to identify breakdown products (e.g., fluorobenzene derivatives). Adjust storage conditions accordingly .

Tables for Key Data

Property Value/Technique Reference
Purity Threshold>95% (HPLC/GC-MS)
Optimal Storage Temperature-20°C (under argon)
Characteristic IR StretchesC-Br: 550–650 cm⁻¹; C-F: 1100–1250 cm⁻¹
Common Coupling CatalystsPd(PPh₃)₄, NiCl₂(dppp), Fe(acac)₃

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